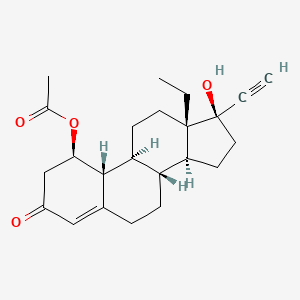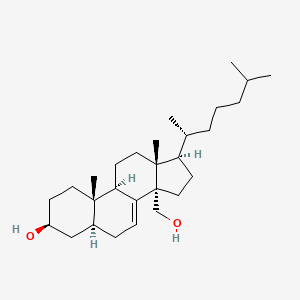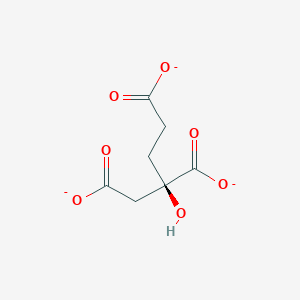
(R)-2-hydroxybutane-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-homocitrate(3-) is tricarboxylate anion of (2R)-homocitric acid. It is a conjugate base of a (2R)-homocitric acid.
Scientific Research Applications
Spectroscopic Studies
(R)-2-hydroxybutane-1,2,4-tricarboxylate has been explored in spectroscopic studies. For instance, the compound has been analyzed using various spectroscopic techniques such as infrared, NMR, and Mossbauer spectroscopies. These techniques are used to study the solution and solid-state structures of certain compounds, providing insights into their molecular configurations and interactions (Holeček et al., 1999).
Sensory Evaluation in Wine
In the context of wine chemistry, the sensory and chemical characteristics of ethyl 2-hydroxy-3-methylbutanoate, a related compound, have been investigated. This compound, identified as a potential marker of lactic acid bacteria esterase activity, was studied in wines to understand its contribution to fruity aroma modulation (Gammacurta et al., 2018).
Synthesis of Intermediates in Biological Pathways
The compound is also relevant in the synthesis of intermediates in biological pathways. A study detailed the stereocontrolled synthesis of 2-methylisocitrate, an analog of this compound, which is an intermediate in the methylcitrate cycle in bacteria and fungi. This cycle is involved in the oxidation of certain compounds to pyruvate (Darley et al., 2003).
Conformational Analysis in Crystallography
This compound's analogs have been studied in crystallography for understanding hydrogen bonding and conformational aspects. Such analyses provide valuable insights into molecular structures and interactions, which are crucial in fields like material science and drug design (Turnbull et al., 1991).
properties
Molecular Formula |
C7H7O7-3 |
|---|---|
Molecular Weight |
203.13 g/mol |
IUPAC Name |
(2R)-2-hydroxybutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/p-3/t7-/m1/s1 |
InChI Key |
XKJVEVRQMLKSMO-SSDOTTSWSA-K |
Isomeric SMILES |
C(C[C@@](CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-] |
Canonical SMILES |
C(CC(CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-] |
synonyms |
homocitrate homocitric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




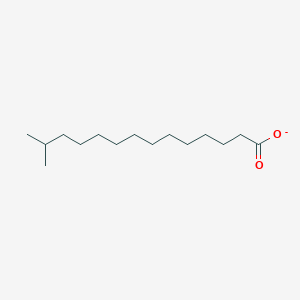
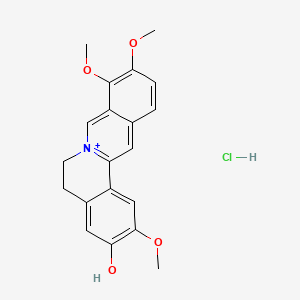



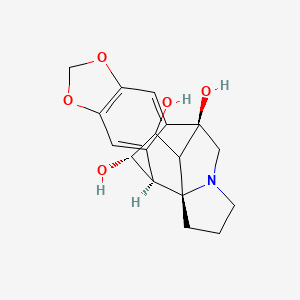

![[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] hydrogen phosphate](/img/structure/B1259432.png)
![(9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259436.png)
